Cas no 898767-36-7 (6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE)

6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 化学的及び物理的性質
名前と識別子
-
- 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE
- MS-21219
- AKOS016019709
- MFCD01319958
- 898767-36-7
- DTXSID00642222
-
- MDL: MFCD01319958
- インチ: InChI=1S/C12H12FNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2
- InChIKey: UJPLDBDAPQGHKY-UHFFFAOYSA-N
- SMILES: C(CCC(=O)C1=CC=CC=C1F)CC#N
計算された属性
- 精确分子量: 205.09000
- 同位素质量: 205.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 256
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.9Ų
- XLogP3: 2
じっけんとくせい
- PSA: 40.86000
- LogP: 3.09238
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE Security Information
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB363700-2g |
6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |
898767-36-7 | 97% | 2g |
€1140.10 | 2025-02-13 | |
abcr | AB363700-1 g |
6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |
898767-36-7 | 97% | 1 g |
€748.70 | 2023-07-19 | |
Fluorochem | 203651-2g |
6-(2-fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | 97% | 2g |
£672.00 | 2022-03-01 | |
Fluorochem | 203651-5g |
6-(2-fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | 97% | 5g |
£1447.00 | 2022-03-01 | |
Key Organics Ltd | MS-21219-5G |
6-(2-Fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | >95% | 5g |
£1415.00 | 2025-02-08 | |
Key Organics Ltd | MS-21219-1G |
6-(2-Fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | >95% | 1g |
£468.00 | 2025-02-08 | |
abcr | AB363700-1g |
6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |
898767-36-7 | 97% | 1g |
€748.70 | 2025-02-13 | |
abcr | AB363700-2 g |
6-(2-Fluorophenyl)-6-oxohexanenitrile, 97%; . |
898767-36-7 | 97% | 2 g |
€1,140.10 | 2023-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1782045-1g |
6-(2-Fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | 98% | 1g |
¥19822.00 | 2024-04-26 | |
A2B Chem LLC | AD09243-1g |
6-(2-Fluorophenyl)-6-oxohexanenitrile |
898767-36-7 | 97% | 1g |
$516.00 | 2024-04-19 |
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILEに関する追加情報
Introduction to 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE (CAS No. 898767-36-7)
6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE, identified by the Chemical Abstracts Service number 898767-36-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrile derivatives, characterized by the presence of a cyano group (-CN) attached to a six-carbon aliphatic chain that is further functionalized with an oxo group (C=O) and a fluorophenyl moiety at the sixth carbon position. The structural arrangement of this molecule imparts unique chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The fluorophenyl substituent in 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE plays a crucial role in modulating the electronic and steric properties of the molecule. Fluoro substituents are well-known for their ability to enhance metabolic stability, improve binding affinity to biological targets, and influence pharmacokinetic profiles of drug candidates. In recent years, there has been a surge in research focused on fluorinated compounds due to their demonstrated efficacy in pharmaceutical applications. The incorporation of a fluorophenyl group into 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE suggests potential applications in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.
The oxo group in the molecular structure contributes to the compound's reactivity and functionality. The presence of both an oxo group and a cyano group creates a bifunctional platform that can be further modified through various chemical reactions, such as hydrolysis, reduction, or nucleophilic addition. These transformations allow chemists to tailor the properties of 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE for specific synthetic pathways, enabling the production of more complex molecules with desired biological activities. The six-carbon aliphatic chain provides a flexible scaffold that can be easily manipulated to introduce additional functional groups or side chains, enhancing the compound's utility in drug design.
Recent advancements in computational chemistry and molecular modeling have highlighted the importance of understanding the three-dimensional structure-activity relationships (SAR) of nitrile derivatives. Studies have demonstrated that subtle modifications in the substituents attached to the nitrile group can significantly impact the biological activity of a molecule. In the case of 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE, computational simulations have suggested that the fluorophenyl moiety interacts favorably with certain biological targets, potentially leading to high-affinity binding. This insight has prompted researchers to explore its potential as a lead compound or intermediate in drug discovery programs.
The synthesis of 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Typically, the synthesis begins with the preparation of a fluorinated benzene derivative, which is then coupled with an appropriate alkene precursor via cross-coupling reactions such as Suzuki or Heck couplings. Subsequent functionalization steps, including oxidation and cyanation, yield the final product. The efficiency and scalability of these synthetic routes are critical for producing sufficient quantities of 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE for preclinical and clinical studies.
In pharmaceutical research, 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE has been investigated for its potential role in modulating enzyme activity and receptor binding. Preliminary studies have shown that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in metabolic disorders and inflammatory diseases. The unique combination of structural features—namely the fluorophenyl, oxo, and cyano groups—makes it an attractive candidate for further exploration in medicinal chemistry. Researchers are particularly interested in how these functional groups interact with biological targets at the molecular level, as this information can guide the optimization of drug candidates.
The growing interest in fluorinated compounds has also led to innovations in synthetic methodologies that improve access to complex fluorinated structures. Techniques such as transition-metal-catalyzed reactions, flow chemistry, and microwave-assisted synthesis have enabled more efficient production processes for compounds like 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE. These advancements not only enhance laboratory-scale synthesis but also hold promise for industrial-scale production, making it more feasible to develop novel drugs based on fluorinated scaffolds.
From a regulatory perspective, ensuring the quality and purity of pharmaceutical intermediates like 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE is essential for compliance with Good Manufacturing Practices (GMP). Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify the identity and purity of the compound before it is used in further synthetic or biological studies. These rigorous quality control measures help ensure that researchers obtain reliable results when evaluating the potential therapeutic applications of this compound.
The future direction of research on 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE is likely to focus on expanding its utility in drug discovery and development. By leveraging cutting-edge technologies such as artificial intelligence (AI) and machine learning (ML), researchers can accelerate the identification of novel derivatives with enhanced biological activity. Additionally, exploring new synthetic pathways may lead to more cost-effective production methods, making it easier to investigate this compound's potential in various therapeutic areas.
In conclusion, 6-(2-FLUOROPHENYL)-6-OXOHEXANENITRILE (CAS No. 898767-36-7) represents a promising candidate for further exploration in pharmaceutical chemistry due to its unique structural features and potential biological activities. The combination of a fluorophenyl, oxo group,and cyano group provides a versatile platform for synthetic modifications, enabling researchers to develop novel therapeutic agents targeting diverse diseases. As advancements continue in synthetic methodologies and computational modeling, this compound is poised to play an increasingly important role in drug discovery efforts worldwide.
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